molecular formula C23H17BrN2O3 B11434025 5-(4-bromophenyl)-2-(7-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazole

5-(4-bromophenyl)-2-(7-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazole

Cat. No.: B11434025
M. Wt: 449.3 g/mol
InChI Key: KEHSNGBOVHVXGW-UHFFFAOYSA-N
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Description

4-(4-BROMOPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-BROMOPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, imidazole derivatives are often explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-BROMOPHENYL)-2-(2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE
  • 4-(4-CHLOROPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE
  • 4-(4-FLUOROPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE

Uniqueness

The uniqueness of 4-(4-BROMOPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the methoxy group can significantly affect the compound’s properties compared to its analogs.

Properties

Molecular Formula

C23H17BrN2O3

Molecular Weight

449.3 g/mol

IUPAC Name

5-(4-bromophenyl)-2-(7-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazole

InChI

InChI=1S/C23H17BrN2O3/c1-27-18-11-16(12-19-22(18)29-13-28-19)23-25-20(14-5-3-2-4-6-14)21(26-23)15-7-9-17(24)10-8-15/h2-12H,13H2,1H3,(H,25,26)

InChI Key

KEHSNGBOVHVXGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3=NC(=C(N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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